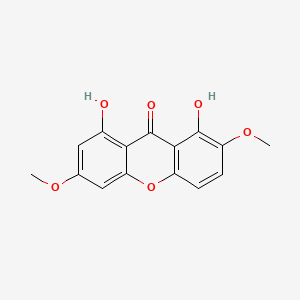

Methylswertianin

Übersicht

Beschreibung

Methylswertianin is a naturally occurring compound found in the plant Swertia punicea Hemsl. It is a member of the xanthone family and has been identified for its significant biological activities, particularly its anti-diabetic properties. The compound is known for its potential to improve insulin resistance, making it a promising candidate for the treatment of type-2 diabetes .

Wissenschaftliche Forschungsanwendungen

Methylswertianin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Untersuchung von Xanthonderivaten und deren chemischen Eigenschaften verwendet.

Biologie: Die biologischen Aktivitäten der Verbindung, insbesondere ihre antidiabetische Wirkung, sind von großem Interesse.

Medizin: Methylswertianin wird wegen seines Potenzials zur Behandlung von Typ-2-Diabetes durch Verbesserung der Insulinresistenz untersucht

Industrie: Die antioxidativen Eigenschaften der Verbindung machen sie in verschiedenen industriellen Anwendungen nützlich, einschließlich der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln.

5. Wirkmechanismus

Methylswertianin entfaltet seine antidiabetische Wirkung in erster Linie durch Verbesserung der Insulinresistenz. Die Verbindung interagiert wahrscheinlich mit molekularen Zielstrukturen, die an dem Insulin-Signalweg beteiligt sind, und verstärkt die Reaktion des Körpers auf Insulin. Dieser Mechanismus trägt dazu bei, den Blutzuckerspiegel zu senken und den Gesamtzuckerstoffwechsel zu verbessern .

Ähnliche Verbindungen:

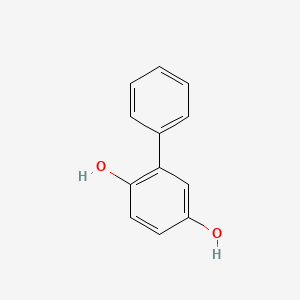

Swertianin: Ein weiteres Xanthonderivat, das in derselben Pflanzenart vorkommt.

Bellidifolin: Eine Verbindung mit ähnlichen antidiabetischen Eigenschaften.

Swerchirin: Ein weiteres Xanton mit biologischen Aktivitäten.

Vergleich: Methylswertianin ist aufgrund seiner spezifischen Struktur, die Methoxy- und Hydroxygruppen umfasst, die zu seiner biologischen Aktivität beitragen, einzigartig. Im Vergleich zu Swertianin und Bellidifolin zeigte Methylswertianin eine stärkere Wirkung auf die Verbesserung der Insulinresistenz, was es zu einem potenteren Kandidaten für die antidiabetische Forschung macht .

Wirkmechanismus

Methylswertianin, also known as 1,8-Dihydroxy-2,6-dimethoxyxanthen-9-one or Swertiaperennin, is an active constituent found in Swertia punicea Hemsl . This compound has been shown to have significant anti-diabetic effects .

Target of Action

The primary target of this compound is the insulin resistance (IR) pathway . Insulin resistance is a condition where cells in the body become resistant to the effects of insulin, leading to high blood sugar levels. It is a key characteristic of type 2 diabetes .

Mode of Action

This compound interacts with its target by improving insulin resistance . By enhancing the body’s sensitivity to insulin, it helps to regulate blood sugar levels more effectively .

Biochemical Pathways

It is known that the compound plays a role in the insulin signaling pathway, which is crucial for the regulation of glucose metabolism . By improving insulin resistance, this compound may enhance the efficiency of this pathway, leading to better control of blood sugar levels .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The administration of this compound has been shown to significantly reduce fasting blood glucose (FBG) levels . It also improves oral glucose tolerance and lowers fasting serum insulin (FINS), indicating an overall improvement in the body’s ability to regulate blood sugar .

Action Environment

The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain physiological environments . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylswertianin can be isolated from Swertia mussotii using high-speed counter-current chromatography (HSCCC). This method is preferred due to its high performance and environmentally friendly nature . The process involves the separation of xanthones, including this compound, swerchirin, and decussatin, from the plant material.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from plant sources remains a primary method. The use of HSCCC and other chromatographic techniques ensures the purity and yield of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylswertianin, ein Xanthonderivat, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Einbeziehung der Methoxy- und Hydroxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter geeigneten Bedingungen verwendet werden.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Alkohole oder andere reduzierte Derivate liefern kann.

Vergleich Mit ähnlichen Verbindungen

Swertianin: Another xanthone derivative found in the same plant species.

Bellidifolin: A compound with similar anti-diabetic properties.

Swerchirin: Another xanthone with biological activities.

Comparison: Methylswertianin is unique due to its specific structure, which includes methoxy and hydroxy groups that contribute to its biological activity. Compared to swertianin and bellidifolin, this compound has shown a more pronounced effect on improving insulin resistance, making it a more potent candidate for anti-diabetic research .

Eigenschaften

IUPAC Name |

1,8-dihydroxy-2,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUECEVJMPDNNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176709 | |

| Record name | Swertiaperennin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22172-17-4 | |

| Record name | 1,8-Dihydroxy-3,7-dimethoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertiaperennin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertiaperennin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

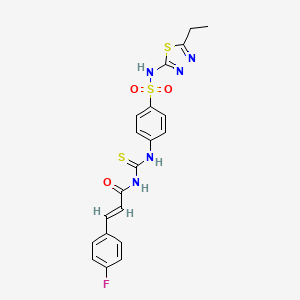

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)

![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)